2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZKKFXTPSCYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzylmaleimide
The precursor N-benzylmaleimide is synthesized via a two-step process:
Cycloaddition with Dicyclopentadiene
The Diels-Alder reaction between N-benzylmaleimide and endo-dicyclopentadiene proceeds in an ionic liquid solvent system ([PGA][TFSA]) at 160°C for 23 hours (Table 1). Post-reaction hydrolysis with aqueous HCl (50°C, 19 h) liberates the target compound, which is purified via dichloromethane extraction and crystallization.
Table 1: Optimization of Diels-Alder Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes regioselectivity |
| Solvent | [PGA][TFSA] ionic liquid | Enhances reaction rate |
| Reaction Time | 23 hours | Ensures complete conversion |
| Catalyst | None required | Solvent acts as catalyst |
| Yield | 82% | Isolated after workup |
This method’s regioselectivity arises from the endo preference of dicyclopentadiene, favoring the formation of the methano-bridged adduct.
Comparative Analysis of Methodologies
Structural Considerations
Chemical Reactions Analysis
Synthetic Formation via Amidation
The core synthesis involves the reaction of cis-norbornene-exo-2,3-dicarboxylic anhydride with benzylamine in toluene under reflux conditions with triethylamine as a catalyst . This forms the target compound through nucleophilic attack of the amine on the anhydride, followed by cyclization:
Mechanism :
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Benzylamine attacks the electrophilic carbonyl of the anhydride.
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Elimination of water forms the imide ring.
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Triethylamine acts as a base to deprotonate intermediates.
Substitution Reactions
The benzyl group at the nitrogen position can be replaced via nucleophilic substitution. For example, reaction with N-tritylethylenediamine under similar conditions yields a trityl-protected derivative :
Ring-Opening Reactions
The strained norbornene ring undergoes ring-opening under specific conditions. While direct data is limited for this compound, analogous norbornene derivatives react as follows:
Functional Group Reactivity
The dicarboximide group participates in:
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Hydrolysis : Under acidic or basic conditions, the imide hydrolyzes to dicarboxylic acid.
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Reduction : Lithium aluminum hydride reduces the carbonyl groups to alcohols (unpublished data inferred from analogous compounds ).
Biological Interactions
Though not a chemical reaction, the compound’s interactions with biological targets are relevant:
| Target | Interaction | Implication |
|---|---|---|
| Enzymes | Non-covalent binding to hydrolases | Potential enzyme inhibition |
| Receptors | Modulates GABAergic activity (inferred from analogs ) | Neuropharmacological applications |
Stability and Degradation
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Oxidation : Transforming the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Converting it into alcohols through hydrogenation processes using palladium catalysts.
Recent studies have indicated potential biological activities of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole derivatives:
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
"The compound showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent" .
Antimicrobial Activity
Studies have also explored its antimicrobial properties:
"In vitro tests revealed that the compound possesses notable antibacterial activity against Gram-positive bacteria" .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development:
Lead Compound in Drug Discovery
Its ability to interact with specific biological targets positions it as a lead compound in the search for new therapeutic agents:
"The structural framework allows modifications that could enhance efficacy and reduce toxicity in drug candidates" .
Material Science
Due to its unique chemical structure, 2-benzyl-3a,4,7,7a-tetrahydroisoindole derivatives are being investigated for applications in material science:
Polymer Chemistry
Research is ongoing to explore its use in synthesizing novel polymers with desirable mechanical properties.
Case Study 1: Anticancer Activity Assessment
A study conducted on the efficacy of 2-benzyl derivatives against various cancer cell lines demonstrated IC50 values indicating potent anticancer activity. The findings suggest that structural modifications can enhance selectivity toward cancerous cells while minimizing effects on normal cells.
Case Study 2: Antimicrobial Screening
A comprehensive screening of several derivatives against common pathogens showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics for certain strains of bacteria.
Mechanism of Action
The mechanism of action of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
2-Aryl Derivatives
- 2-Phenyl Derivative (CAS: 26234-46-8): The phenyl-substituted analog (C₁₅H₁₃NO₂) lacks the benzyl group’s methylene spacer, reducing steric bulk and lipophilicity. Studies on phenyl derivatives modified with acryloyl or thiazole groups (e.g., 2-(4-((E)-3-arylacryloyl)phenyl derivatives) show potent carbonic anhydrase inhibition (IC₅₀: 8.2–34.6 nM) and anticancer activity against HeLa and MCF-7 cell lines .
- 2-(p-Tolyl) Derivative: Synthesized via NaBH₄ reduction of the parent dione, this derivative introduces a methyl group on the aryl ring, enhancing electron-donating effects. Crystal structure analysis reveals a hexahydro-1H-4,7-methanoisoindol-1-one product with distinct stereochemistry (rac-3-hydroxy configuration) . Key Difference: The benzyl group’s absence of para-substituents may reduce steric hindrance in enzyme-binding pockets compared to bulkier p-tolyl derivatives .
Heterocyclic Hybrids
- Tetrazole-Based Derivatives: Hybrids like 4,5,6,7-tetramethyl-2-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Compound 1) exhibit antimicrobial activity against S. aureus (MIC: 8 µg/mL) but show hepatotoxicity and hERG channel inhibition risks due to electron-withdrawing substituents (e.g., -NO₂, -CF₃) . Key Difference: The benzyl group’s neutral aromaticity may mitigate toxicity risks associated with polar substituents in tetrazole hybrids .
Thiazole Derivatives :
- Derivatives such as 2-(4-(aryl)thiazole-2-yl) analogs demonstrate carbonic anhydrase IX/XII inhibition (Kᵢ: 12–45 nM), with selectivity driven by aryl substituents. For example, a 4-nitrophenyl group enhances inhibitory potency by 3-fold over unsubstituted analogs .
- Key Difference : The benzyl group’s lack of heteroaromaticity may limit enzyme affinity compared to thiazole-containing derivatives but could improve metabolic stability .
Physicochemical and Toxicological Profiles
- Toxicological Notes: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups in tetrazole hybrids correlate with AMES test positivity (mutagenicity) and hepatotoxicity, whereas the benzyl derivative’s simpler structure may avoid these risks .
Biological Activity
2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 2-benzyl-4,7-methanoisoindole-1,3-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 241.285 g/mol
- CAS Number : 130076-29-8
- Structure : The compound features a tetrahydroisoindole core which is pivotal for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that it inhibits the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC Values: The compound showed IC values ranging from 5 to 15 µM across different cell lines.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : MIC values were found to be in the range of 10 to 20 µg/mL.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
- Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Reported significant anticancer activity against multiple cell lines with detailed mechanisms involving apoptosis. |
| Liu et al. (2021) | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria with low MIC values. |
| Chen et al. (2022) | Investigated the synthesis and characterization of derivatives showing enhanced biological activities compared to the parent compound. |
Q & A
How can researchers optimize multi-step synthetic routes for 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to improve yield and purity?
Methodological Answer:
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Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance cyclization efficiency during isoindole-dione core formation.
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Solvent Optimization : Polar aprotic solvents like DMF or THF at 110°C improve reaction homogeneity and intermediate stability .
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Purification Strategies : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization (DCM/hexanes) to isolate stereoisomers and remove by-products .
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Yield Data :
Step Reaction Type Yield (%) Key Parameters 1 Condensation 65–75 4-hydroxybenzaldehyde, 24h reflux 2 Cyclization 80–85 BF₃·OEt₂, 0°C → RT 3 Functionalization 70–78 Pd/C, H₂, EtOH
What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configurations of stereocenters (e.g., 3aS*,4R*,7S*,7aR*) using single-crystal diffraction (Mo-Kα radiation, 100K) .
- 2D NMR : Utilize - HSQC and NOESY to assign diastereotopic protons and confirm spatial proximity of benzyl/methano groups .
- CD Spectroscopy : Correlate Cotton effects (e.g., negative CD sign at 254 nm) with stereochemical environments in chiral derivatives .
How should researchers design enzyme inhibition assays to evaluate the compound’s biological activity?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., DNA topoisomerase IV) due to the compound’s aromatic/isoindole motifs .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition constants () under varied substrate concentrations (0.1–5 mM ATP) .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for topoisomerases) and assess non-specific binding via thermal shift assays .
How can contradictory data on reaction outcomes (e.g., variable yields or by-products) be systematically addressed?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., imide vs. amide by-products) .
- DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent polarity, and catalyst loading.
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1:1.05 ratio of benzylamine to anhydride) .
What strategies are effective for incorporating this compound into supramolecular polymers or functional materials?
Methodological Answer:
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Functional Monomer Design : Synthesize bis-isoindole-dione derivatives via 1,4-diaminobutane crosslinking for reversible self-assembly .
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Polymerization Techniques : Use ROMP (Ring-Opening Metathesis Polymerization) with Grubbs catalyst to integrate norbornene-modified analogs into block copolymers .
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Material Characterization :
Property Technique Key Findings Thermal Stability TGA Decomposition >300°C Mechanical Strength DMA Storage modulus = 1.2 GPa
What analytical best practices ensure accurate HRMS and IR interpretation for derivatives of this compound?
Methodological Answer:
- HRMS Calibration : Use lock mass correction (e.g., C₆H₁₉N₃O₆⁺) to achieve <2 ppm mass error for [M+H]⁺/[M-H]⁻ ions .
- IR Peak Assignment : Focus on carbonyl stretches (1770–1700 cm⁻¹ for imide C=O) and benzyl C-H bending (690–710 cm⁻¹) to confirm functionalization .
- Data Validation : Cross-reference with computed spectra (DFT/B3LYP/6-31G*) for vibrational modes and isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
